Cas no 1159982-82-7 (7-chloro-3-methylpyrazolo[1,5-a]pyrimidine)

7-chloro-3-methylpyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound with distinct pharmacophoric properties. It exhibits high specificity for certain cellular targets, making it a valuable tool in drug discovery. The compound's structural features contribute to its potential in modulating biological processes, offering promising applications in medicinal chemistry research.
7-chloro-3-methylpyrazolo[1,5-a]pyrimidine structure
1159982-82-7 structure
Product Name:7-chloro-3-methylpyrazolo[1,5-a]pyrimidine
CAS No:1159982-82-7
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD08276169
CID:2613948
PubChem ID:49761378
Update Time:2025-06-18

7-chloro-3-methylpyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine
    • SCHEMBL23104339
    • 7-CHLORO-3-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE
    • AB44842
    • 1159982-82-7
    • CS-0145189
    • AKOS006287668
    • EN300-3194497
    • DTXSID80678362
    • MDL: MFCD08276169
    • Inchi: 1S/C7H6ClN3/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,1H3
    • InChI Key: RIYHYMPRRFDVDN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=NC2=C(C)C=NN21

Computed Properties

  • Exact Mass: 167.0250249Da
  • Monoisotopic Mass: 167.0250249Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.2Ų

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7-chloro-3-methylpyrazolo[1,5-a]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1159982-82-7)7-chloro-3-methylpyrazolo[1,5-a]pyrimidine
Order Number:A1032332
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:48
Price ($):422.0
Email:sales@amadischem.com

7-chloro-3-methylpyrazolo[1,5-a]pyrimidine Related Literature

Additional information on 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine

Professional Introduction to 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine (CAS No. 1159982-82-7)

7-chloro-3-methylpyrazolo[1,5-a]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1159982-82-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold that is widely recognized for its utility in the development of various therapeutic agents, particularly those targeting cancer and inflammatory diseases.

The molecular structure of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine consists of a fused ring system comprising a pyrazole ring linked to a pyrimidine ring. The presence of a chlorine substituent at the 7-position and a methyl group at the 3-position introduces specific electronic and steric properties that can influence its interactions with biological targets. This structural configuration makes it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel small-molecule inhibitors for kinases and other enzymes involved in cellular signaling pathways. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their ability to modulate these pathways, often leading to the discovery of compounds with potent antitumor activity. The chloromethyl substitution pattern in 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine suggests potential for interaction with ATP-binding sites in kinases, making it a promising lead compound for further optimization.

One of the most compelling aspects of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine is its potential application in the treatment of cancers. Preclinical studies have demonstrated that related compounds within this class can inhibit the activity of various kinases, including those overexpressed in tumors. For instance, research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit inhibitory effects on tyrosine kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. The chloromethyl group in 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine may enhance its binding affinity to these targets by forming covalent bonds or by participating in hydrogen bonding interactions.

The synthesis of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and methylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents into the molecule with high precision. These synthetic strategies are critical for producing compounds suitable for biological evaluation.

Beyond its potential as an anticancer agent, 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine has also been explored for its anti-inflammatory properties. Inflammatory processes are closely linked to various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The structural features of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine, particularly the electron-withdrawing nature of the chlorine atom and the methyl group's steric influence, may contribute to its ability to interact with these inflammatory targets.

The pharmacokinetic properties of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine are also an important consideration in its development as a therapeutic agent. Factors such as solubility, bioavailability, and metabolic stability can significantly impact its efficacy and safety profile. Computational modeling techniques have been increasingly used to predict these properties before experimental testing is conducted. By leveraging molecular docking simulations and pharmacokinetic modeling platforms, researchers can gain insights into how modifications to the molecular structure might improve drug-like characteristics.

In conclusion, 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine (CAS No. 1159982-82-7) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its utility as an inhibitor of kinases and other enzymes involved in cancer and inflammatory diseases makes it an attractive target for medicinal chemists seeking to develop novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its mechanism of action and potential clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1159982-82-7)7-chloro-3-methylpyrazolo[1,5-a]pyrimidine
A1032332
Purity:99%
Quantity:1g
Price ($):422.0
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